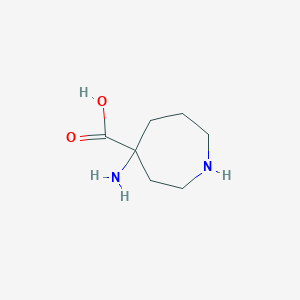
4-Aminoazepane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminoazepane-4-carboxylic acid is a seven-membered heterocyclic compound containing both an amino group and a carboxylic acid group This compound is a derivative of azepane, which is a saturated nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Aminoazepane-4-carboxylic acid can be synthesized through several methods:
From 1-Amino-4-oxo-cyclohexane-4-carboxylic acid: This method involves the conversion of 1-amino-4-oxo-cyclohexane-4-carboxylic acid to this compound through a series of steps including cyclization and reduction.
Via Nitrile Hydrolysis: Another method involves the hydrolysis of nitriles to form the corresponding carboxylic acids.
Using Grignard Reagents: The reaction of Grignard reagents with carbon dioxide followed by acidification can also yield carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminoazepane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and various substituted azepane derivatives.
Applications De Recherche Scientifique
4-Aminoazepane-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of peptidomimetics and other bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Materials Science: It is used in the modification of surfaces and the synthesis of nanomaterials.
Biology: It is studied for its potential role in protein folding and molecular recognition.
Mécanisme D'action
The mechanism of action of 4-aminoazepane-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Protein Folding: It can induce helix conformations in peptides, affecting their biological activity.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.
Molecular Recognition: Its unique structure allows it to participate in molecular recognition processes, making it useful in drug design.
Comparaison Avec Des Composés Similaires
4-Aminoazepane-4-carboxylic acid can be compared with other similar compounds such as:
Azepines: These are seven-membered heterocycles with one nitrogen atom.
Benzodiazepines: These compounds contain a fused benzene ring and exhibit different pharmacological properties.
Oxazepines and Thiazepines: These compounds contain oxygen or sulfur atoms in addition to nitrogen, leading to different chemical and biological activities.
Propriétés
Formule moléculaire |
C7H14N2O2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
4-aminoazepane-4-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2/c8-7(6(10)11)2-1-4-9-5-3-7/h9H,1-5,8H2,(H,10,11) |
Clé InChI |
LNSQISACEWJAOP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCNC1)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















